Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-
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Overview
Description
Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- is a chemical compound with the molecular formula C13H10Cl3NO3S . This compound is characterized by the presence of a benzenesulfonamide group substituted with three chlorine atoms and a hydroxy-methylphenyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-hydroxy-5-methylaniline under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atoms with amines may result in the formation of sulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 2,4,5-trichloro-N-(2-methoxy-5-methylphenyl)-: This compound is similar in structure but has a methoxy group instead of a hydroxy group.
Benzenesulfonamide, N-(2-chloro-4-fluorophenyl)-2,3,5,6-tetramethyl-: This compound has different substituents on the benzenesulfonamide group.
Uniqueness
The presence of the hydroxy group in Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- imparts unique chemical and biological properties compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Properties
CAS No. |
915372-71-3 |
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Molecular Formula |
C13H10Cl3NO3S |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10Cl3NO3S/c1-7-2-3-12(18)11(4-7)17-21(19,20)13-6-9(15)8(14)5-10(13)16/h2-6,17-18H,1H3 |
InChI Key |
FBKVYMDYZWUZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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